molecular formula C6H8O3 B12447658 Ethyl 4-oxobut-2-enoate

Ethyl 4-oxobut-2-enoate

Cat. No.: B12447658
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-UHFFFAOYSA-N
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Description

Ethyl 4-oxobut-2-enoate, also known as ethyl fumaraldehydate, is an organic compound with the molecular formula C6H8O3. It is a colorless to light yellow clear liquid that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceutically active molecules and has applications in asymmetric catalytic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxobut-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often stored under inert gas and at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxobut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-oxobut-2-enoate involves its interaction with various molecular targets. For instance, it can inhibit enzymes by forming adducts with coenzyme A (CoA), thereby disrupting metabolic pathways. This mechanism is particularly relevant in the context of antibacterial activity, where it inhibits the bacterial menaquinone biosynthesis pathway .

Comparison with Similar Compounds

Ethyl 4-oxobut-2-enoate can be compared with similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in various chemical and biological processes.

Biological Activity

Ethyl 4-oxobut-2-enoate, also known as ethyl 4-oxocrotonate, is a compound of significant interest in both organic chemistry and biological research. It serves as an important intermediate in the synthesis of various organic molecules and has been studied for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

This compound has a unique structure that allows it to participate in several chemical reactions, including oxidation, reduction, and substitution. Its mechanism of action primarily involves the inhibition of specific enzymes by forming adducts with coenzyme A (CoA), which disrupts metabolic pathways. This is particularly relevant in antibacterial activity, where it inhibits the bacterial menaquinone biosynthesis pathway, crucial for bacterial survival.

Summary of Reactions

Reaction Type Description Common Reagents
Oxidation Converts to carboxylic acidsKMnO4, CrO3
Reduction Forms alcohols or reduced formsNaBH4, LiAlH4
Substitution Forms various derivativesAmines, thiols

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study identified a derivative known as YH-8, which demonstrated significant inhibitory effects against Mycobacterium tuberculosis (M. tb) by targeting the essential serine/threonine protein kinase B (PknB). The minimum inhibitory concentrations (MICs) for YH-8 ranged from 0.625 to 1.250 μmol L1^{-1}, indicating its potency compared to other known PknB inhibitors .

Case Studies

  • Inhibition of Protein Kinase B : In a high-throughput screening study, this compound derivatives were tested for their ability to inhibit PknB. Compounds with aryl groups showed significantly higher potency than those with alkyl groups, suggesting that structural modifications can enhance biological activity .
  • Stability and Toxicity Assessments : Stability assays indicated that YH-8 remained stable in rat plasma for over 12 hours. Toxicity evaluations showed an LD5050 value of 600 mg/kg when administered orally and 200 mg/kg via injection, suggesting a relatively safe profile for further development .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications such as the addition of electron-withdrawing groups on the phenyl ring significantly enhance its enzyme affinity and overall potency. The presence of an α,β-unsaturated ketone scaffold is essential for maintaining biological activity against specific targets like PknB .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

Compound Name Structural Features Biological Activity
Ethyl 4-(ethyloxy)-2-oxobut-3-enoateAdditional ethoxy groupVaries; less potent than this compound
Methyl 4-oxo-4-phenylbut-2-enoatePhenyl groupDifferent mechanism; generally lower activity

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl 4-oxobut-2-enoate

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3

InChI Key

SDGAEBKMHIPSAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=O

Origin of Product

United States

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